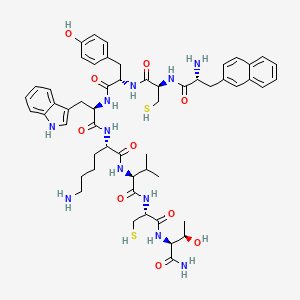![molecular formula C14H9N3 B12286012 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-C]pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
The synthesis of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 1H-pyrrolo[2,3-C]pyridine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction where 2-bromopyridine is coupled with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The intermediate product undergoes cyclization to form the desired this compound.
化学反应分析
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydrogen gas with metal catalysts for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with proteins and enzymes.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Industrial Applications: Although not widely documented, the compound may have applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
相似化合物的比较
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound also features a fused heterocyclic structure and is known for its biological activities, including antiproliferative and antimicrobial properties.
Pyridine Derivatives: Compounds like Schiff bases of pyridine derivatives exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.
属性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(5-ethynylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H9N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h1,3-10H |
InChI 键 |
DDQDUFTYIVPAMB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
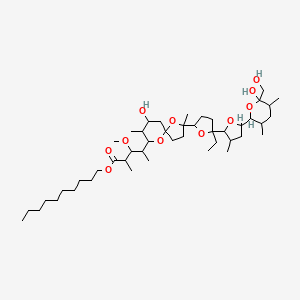
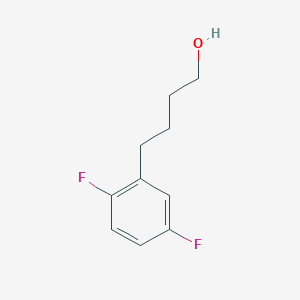
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
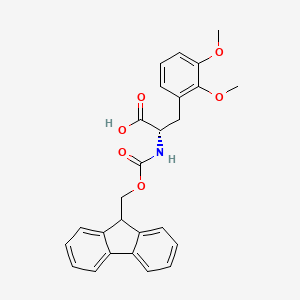
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

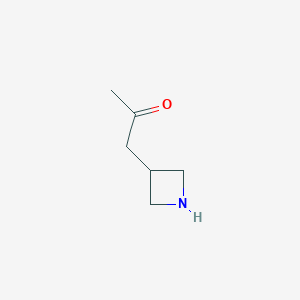
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

